Benzamide, 4-amino-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-

Description

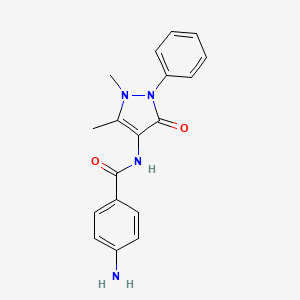

Benzamide, 4-amino-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- (CAS: 24891-21-2, molecular formula: C₁₈H₁₈N₄O₂), also known as BENZAPYRIN, is a pyrazole-benzamide hybrid. Its structure comprises a benzamide group linked to a substituted pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) via an amino bridge . This compound is notable for its antipyrine-derived core, a scaffold associated with analgesic and antipyretic properties . Key structural features include:

Properties

IUPAC Name |

4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-16(20-17(23)13-8-10-14(19)11-9-13)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11H,19H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPILTCFJXWMRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179590 | |

| Record name | Antipyrine, 4-(p-aminobenzamido)- (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24891-21-2 | |

| Record name | Benzamide, p-amino-N-antipyrinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024891212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antipyrine, 4-(p-aminobenzamido)- (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Phenylhydrazine and β-Keto Esters

Phenylhydrazine reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form 1,3-diketone hydrazones, which cyclize to yield pyrazolones.

Reaction equation :

Optimization :

Alkylation for Methyl Group Introduction

Methylation at the N1 position is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃):

Key consideration : Selective alkylation requires controlled stoichiometry to avoid over-alkylation.

Synthesis of 4-Aminobenzamide

Nitro Reduction Pathway

4-Nitrobenzoic acid is a common precursor, with reduction to the amine performed post-amide coupling:

Step 1: Acid chloride formation

Conditions :

-

Triphosgene (0.33 equiv) in toluene at sub-zero temperatures.

Step 2: Amide coupling with pyrazolone amine

Solvent : Dichloromethane or THF.

Base : Triethylamine to scavenge HCl.

Step 3: Catalytic hydrogenation

Conditions :

-

0.5–1 MPa H₂ pressure, 50–70°C.

-

Catalyst recovery via filtration.

Direct Coupling with 4-Aminobenzoic Acid

Alternative routes employ coupling reagents to avoid nitro reduction:

Activation with EDCl/HOBt :

Advantage : Bypasses nitro group handling.

Challenge : Amino group protection (e.g., Boc) may be required to prevent side reactions.

Comparative Analysis of Synthetic Routes

Key observations :

-

The nitro reduction pathway, while lengthier, offers superior yields and scalability for industrial applications.

-

Direct coupling methods are preferable for lab-scale synthesis but require optimized protection strategies.

Reaction Optimization and Troubleshooting

Solvent Selection

Chemical Reactions Analysis

4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Structure

The structure of Benzamide, 4-amino-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- can be represented as follows:

This formula indicates the presence of multiple functional groups that may interact with biological targets.

Anticancer Activity

Research indicates that compounds with a similar pyrazole structure have shown promising anticancer activity. For instance, studies have demonstrated that certain benzamide derivatives can inhibit mTORC1 activity and induce autophagy in cancer cells, suggesting a mechanism by which they could selectively target tumor cells under metabolic stress .

Case Study:

In one study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, two selected compounds exhibited submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds increased basal autophagy while impairing autophagic flux under starvation conditions, indicating their potential as novel autophagy modulators with anticancer properties .

Gastrokinetic and Anti-emetic Properties

The compound has been reported to possess gastrokinetic and anti-emetic activities. This suggests its utility in treating conditions related to gastric motility and nausea. The administration of such compounds has been studied in various formulations for effective delivery .

Pharmaceutical Composition:

The pharmaceutical formulations may include various carriers and can be administered via different routes (oral, intravenous) depending on the therapeutic need. Dosages typically range from 10 mg to 300 mg based on the specific application .

Synthetic Protocols

- One-Pot Reactions: Recent advancements have focused on one-pot reactions that combine multiple steps into a single process, improving efficiency and reducing waste.

- Nucleophilic Substitution: The use of nucleophilic substitution reactions allows for the introduction of various substituents on the benzamide backbone, tailoring the compound's properties for specific applications.

A comprehensive review of biological studies highlights the diverse activities exhibited by benzamide derivatives:

Mechanism of Action

The mechanism of action of 4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For instance, docking studies have shown that the compound can interact with amino acids in the active site of enzymes, leading to inhibition or activation of the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Benzamide Derivatives

Compounds such as 2-bromo-N-(pyrazol-4-yl)benzamide and 2-chloro-N-(pyrazol-4-yl)benzamide () share the same pyrazolone core but differ in substituents on the benzamide ring. Key differences include:

- Electronic Effects: Halogens (Br, Cl) increase electron-withdrawing character, altering charge distribution and hydrogen-bonding capacity compared to the amino group in the target compound .

Table 1: Substituent Effects on Electronic Properties

| Compound | Substituent | Hammett Constant (σ) | Hydrogen Bond Energy (kcal/mol) |

|---|---|---|---|

| Target Compound (BENZAPYRIN) | -NH₂ | -0.66 | -4.2 |

| 2-Bromo Analog | -Br | +0.26 | -5.1 |

| 2-Chloro Analog | -Cl | +0.23 | -4.9 |

Acetamide Derivatives

N-(Pyrazol-4-yl)-2-arylacetamides (e.g., 2-(4-nitrophenyl)acetamide, ) replace the benzamide group with an acetamide moiety. Structural and functional distinctions include:

Sulfonamide and Formamide Analogs

- Formamide Derivative (): The smaller formamide group reduces steric hindrance, favoring tighter crystal packing (mean C–C bond deviation: 0.007 Å) .

Table 2: Crystallographic Comparison

Biological Activity

Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. The compound Benzamide, 4-amino-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a notable example that combines a benzamide core with a unique pyrazole structure, potentially enhancing its biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a complex structure that influences its interaction with biological targets. The presence of the pyrazole moiety is significant for its biological activity, as it can participate in various biochemical interactions.

Anticancer Activity

Research indicates that benzamide derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The benzamide derivative's mechanism often involves the inhibition of specific kinases or other molecular targets crucial for cancer cell survival.

- Case Study : A derivative of benzamide was tested against the MCF-7 breast cancer cell line, showing IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

Anti-inflammatory Activity

Benzamide compounds are also investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis and other inflammatory diseases.

- Research Findings : In vitro studies have demonstrated that certain benzamide derivatives can significantly reduce pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory disorders .

Enzyme Inhibition Studies

Benzamide derivatives have been evaluated for their ability to inhibit specific enzymes involved in disease processes:

- Cholinesterase Inhibition : Some studies highlight the potential of benzamide compounds to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

- Kinase Inhibition : A series of novel benzamides were designed to inhibit RET kinase activity, demonstrating moderate to high potency in ELISA-based assays .

Comparative Analysis of Similar Compounds

To better understand the unique properties of Benzamide, 4-amino-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, a comparison with other related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acetanilide | C8H9NO | Simple amide with analgesic properties |

| Phenylacetamide | C8H9NO | Contains an ethyl side chain; used in pharmaceuticals |

| N-(4-hydroxyphenyl)acetamide | C9H11NO3 | Hydroxyl group enhances solubility and biological activity |

The distinctiveness of the target compound arises from its complex pyrazole structure combined with the amide functionality, which may lead to enhanced biological activity compared to simpler benzamides or related compounds .

Q & A

Basic: What synthetic methodologies are recommended for preparing this benzamide derivative?

Methodological Answer:

The compound is synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting 2,4-dichlorophenylacetic acid (1 mmol) with 4-aminoantipyrine (1 mmol) in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent and triethylamine as a base. The reaction is stirred at 273 K for 3 hours, followed by extraction, washing, and crystallization from methylene chloride .

Key Steps:

- Activation: Carbodiimide activates the carboxylic acid group for nucleophilic attack.

- Coupling: 4-Aminoantipyrine acts as the nucleophile, forming the amide bond.

- Purification: Slow evaporation yields single crystals suitable for X-ray analysis.

Basic: How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

Primary Techniques:

- Single-crystal X-ray diffraction (SCXRD): Determines precise bond lengths, angles, and intermolecular interactions. For example, the amide group in related structures exhibits planarity with N–H···O hydrogen bonds forming R₂²(10) dimer motifs .

- NMR/IR Spectroscopy: Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and proton environments.

Example Data (from SCXRD):

| Parameter | Value (Å/°) |

|---|---|

| C–C bond length | 1.507 (mean) |

| Dihedral angle (amide vs. pyrazole ring) | 64.82° |

| Hydrogen bond (N–H···O) | 2.89 Å, 154° |

Software: SHELXL for refinement .

Advanced: How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystal structures?

Methodological Answer:

Graph Set Analysis (GSA):

- Step 1: Identify hydrogen-bond donors/acceptors using crystallographic data (e.g., O–H···N or N–H···O interactions).

- Step 2: Classify patterns into discrete (e.g., D, S) or infinite (C, R) graph sets. For example, R₂²(10) motifs in dimeric structures indicate cyclic hydrogen bonding .

- Step 3: Compare with Etter’s rules to validate geometric feasibility. Contradictions may arise from solvent effects or polymorphic variations.

Tools: Mercury (visualization) and SHELX utilities for hydrogen-bond parameter extraction .

Advanced: How to design experiments to study the biological activity of this compound?

Methodological Answer:

Experimental Design:

- Ligand Preparation: Functionalize the amide group via reactions with substituted benzaldehydes or sulfonating agents to enhance bioavailability (e.g., reflux with glacial acetic acid in ethanol) .

- Assay Selection:

Data Analysis: Compare IC₅₀ values with control compounds (e.g., caffeine or ergotamine tartrate) to assess potency .

Advanced: What strategies optimize crystallographic refinement for low-resolution data?

Methodological Answer:

Refinement Workflow:

Data Collection: Ensure high completeness (>95%) and redundancy.

Initial Model: Use SHELXD for phase solution and SHELXL for least-squares refinement.

Constraints: Apply riding hydrogen models and isotropic displacement parameters for disordered regions .

Validation: Check R-factors (e.g., R₁ < 0.05 for high-resolution data) and Fo/Fc maps for residual electron density.

Case Study: For the title compound, refinement with SHELXL achieved R = 0.064 and wR = 0.158, with mean C–C bond deviations of 0.007 Å .

Basic: What are the common impurities or byproducts during synthesis, and how are they identified?

Methodological Answer:

Common Byproducts:

- Unreacted 4-aminoantipyrine (detected via TLC, Rf ~0.3 in ethyl acetate).

- Carbodiimide adducts (identified by LC-MS at m/z > 300).

Mitigation:

- Chromatography: Silica gel column purification with gradient elution (hexane:EtOAc).

- Crystallization: Selective solvent recrystallization removes polar impurities .

Advanced: How does steric hindrance influence the compound’s conformational flexibility?

Methodological Answer:

Conformational Analysis:

- Torsion Angles: Steric repulsion between the dichlorophenyl and pyrazole rings causes rotation (dihedral angle = 80.70°), reducing planarity .

- Dynamic NMR: Variable-temperature studies detect restricted rotation about the amide bond.

Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for rotation, validated against SCXRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.